Amoxicillin-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O5S |

|---|---|

Molecular Weight |

371.36 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3+1,4+1,5+1,6+1,7+1,8+1 |

InChI Key |

LSQZJLSUYDQPKJ-FKFDIMAKSA-N |

Synonyms |

(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C6; AMPC-13C6; Amoxycillin-13C6; Helvamox-13C6 ; Pasetocin-13C6; Penimox-13C6; Zamocillin-13C6; |

Origin of Product |

United States |

Foundational & Exploratory

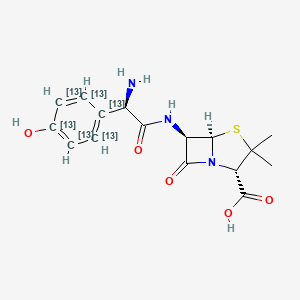

Amoxicillin-13C6 chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amoxicillin-13C6, a stable isotope-labeled version of the widely used antibiotic, amoxicillin. This document covers its chemical structure, molecular properties, and common applications, particularly its role as an internal standard in quantitative analytical methods. Detailed experimental workflows are provided to guide researchers in its practical use.

Core Chemical and Physical Properties

This compound is a synthetically modified amoxicillin where six carbon atoms in the phenyl group are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin in various biological matrices.

Chemical Structure

The core structure of this compound is identical to that of amoxicillin, with the isotopic labeling confined to the 4-hydroxyphenyl side chain.

IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl-1,2,3,4,5,6-13C6)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₀¹³C₆H₁₉N₃O₅S | [2][3][4][5][6] |

| Molecular Weight | 371.36 g/mol | [3][4][5][6] |

| Appearance | White to Off-White Solid | [7] |

| Chemical Purity (by HPLC) | ≥95% - 98.30% | [1][2] |

| Isotopic Enrichment | ≥98% - 99% | [1][8] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | 2-8°C Refrigerator or -20°C for long-term | [2][7] |

Synthesis Overview

The synthesis of this compound involves the coupling of a 13C-labeled para-hydroxy phenyl glycine side chain with the 6-aminopenicillanic acid (6-APA) nucleus. While specific proprietary methods may vary, the general approach mirrors the semi-synthesis of amoxicillin.[9]

A common industrial method for amoxicillin synthesis involves an enzymatic reaction using immobilized penicillin G acylase.[10] This process typically involves the reaction of 6-APA with an activated derivative of the side-chain, in this case, 13C-labeled D-(-)-α-(4-hydroxyphenyl)glycine methyl ester (HPGM).[10] Chemical synthesis methods are also employed, often involving the protection of reactive groups followed by coupling and deprotection steps.[10][11]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of amoxicillin in biological samples (e.g., serum, plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, while its mass difference allows for distinct detection.

General Protocol for Amoxicillin Quantification using LC-MS/MS

This protocol outlines a typical workflow for the quantification of amoxicillin in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration.

- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

- Vortex the mixture to ensure thorough mixing and precipitation.

- Centrifuge the sample to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

- Inject the supernatant into an LC system equipped with a suitable column (e.g., C18).

- Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate amoxicillin and this compound from other matrix components.

3. Mass Spectrometry (MS):

- The eluent from the LC system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both amoxicillin and this compound.

- The concentration of amoxicillin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagrams and Visualizations

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Analytical Workflow for Quantification

The following diagram illustrates the logical flow of using this compound as an internal standard in a typical quantitative analysis experiment.

Caption: Workflow for amoxicillin quantification using this compound.

References

- 1. Purchase [13C6]-Amoxicillin [nucleosyn.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Amoxicillin 13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. vivanls.com [vivanls.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. biobasedpress.eu [biobasedpress.eu]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Amoxicillin-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, specifications, and applications of Amoxicillin-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of amoxicillin in research and preclinical studies.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. The purity and isotopic enrichment are critical parameters for its use as an internal standard in mass spectrometry-based assays. Below is a summary of the quantitative data provided by various suppliers.

| Supplier | Chemical Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| Nucleosyn | 95%[1] | 98%[1] | C₁₀¹³C₆H₁₉N₃O₅S[1] | 371.36[1] |

| Alfa Chemistry | ≥95% | 99% ¹³C | C₁₆H₁₉N₃O₅S | 371.4 |

| Shimadzu | min. 95% | min. 99% ¹³C[2] | C₁₆H₁₉N₃O₅S[2] | 371.40[2] |

| MedChemExpress | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S[3] | 371.36[3] |

| LGC Standards | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S[4] | Not specified |

| Toronto Research Chemicals (TRC) | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S | 371.36 |

| Santa Cruz Biotechnology | Not specified | Not specified | C₁₀¹³C₆H₁₉N₃O₅S | 371.36 |

Application: Bioanalytical Method Internal Standard

This compound serves as an ideal internal standard for the quantification of amoxicillin in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure is identical to amoxicillin, except for the inclusion of six carbon-13 isotopes. This ensures that it co-elutes with the unlabeled amoxicillin and exhibits similar ionization efficiency, while being distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of amoxicillin in human plasma using this compound as an internal standard. These protocols are based on established methods found in the scientific literature.[1][5][6][7][8][9]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating the analyte and internal standard from complex biological matrices.

Methodology:

-

Spiking: To 100 µL of a human plasma sample, add a known concentration of this compound working solution.

-

Acidification: Add 100 µL of 1% (v/v) formic acid in water and vortex for 30 seconds.[8]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 5 minutes at 10 °C.[8]

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X) with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[8]

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[8]

-

Drying: Dry the cartridge under a stream of nitrogen for 1 minute.[8]

-

Elution: Elute the amoxicillin and this compound with 1.0 mL of the mobile phase.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: An ultra-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium formate in water is often used.[6]

-

Flow Rate: A typical flow rate is 0.400 mL/min.[6]

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative or positive mode. The negative ionization mode is often preferred for amoxicillin.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both amoxicillin and this compound.

-

Amoxicillin Transition: m/z 363.9 → 223.1[10]

-

This compound Transition: m/z 369.9 → 229.1 (The exact m/z will be 6 Da higher than the unlabeled compound).

-

Visualizations

Experimental Workflow for Amoxicillin Quantification

Caption: Workflow for amoxicillin quantification using this compound.

Logical Relationship of Internal Standard Method

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

- 1. wseas.com [wseas.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application [zenodo.org]

- 7. academic.oup.com [academic.oup.com]

- 8. zenodo.org [zenodo.org]

- 9. interesjournals.org [interesjournals.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of Amoxicillin-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Amoxicillin-13C6. The data presented is crucial for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. While specific stability studies on this compound are not extensively published, the stability profile of amoxicillin is a well-established and reliable proxy due to the isotopic labeling not significantly impacting chemical stability.

Storage Recommendations

The integrity of this compound as a reference standard or research material is contingent upon proper storage. The following conditions are recommended based on information from various suppliers and the known chemical properties of amoxicillin.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Atmosphere | Duration |

| Long-term Storage | -20°C[1] | Under inert atmosphere | ≥ 1 year[2][3] |

| Short-term Storage | 2-8°C (Refrigerator)[4] | Under inert atmosphere | As specified by the supplier |

| Shipping | Ambient Temperature | N/A | For the duration of transit |

Stability Profile in Solution

The stability of amoxicillin, and by extension this compound, in solution is influenced by several factors, most notably pH, temperature, and the composition of the solvent. The primary degradation pathway in aqueous solution is the hydrolysis of the β-lactam ring.

Effect of pH and Temperature

Amoxicillin exhibits pH-dependent stability, with optimal stability generally observed in slightly acidic to neutral conditions. Both acidic and alkaline conditions accelerate its degradation. Higher temperatures also significantly increase the rate of degradation.

Table 2: Stability of Amoxicillin in Aqueous Solution at Various pH and Temperature Conditions

| Concentration | pH | Temperature (°C) | Shelf-Life (t90) | Reference |

| 1 mg/mL | 6.53 | 40 | 4.85 hours | [5] |

| 1 mg/mL | 6.52 | 2.9 | >263.8 hours | [5] |

| 15 mg/mL | 8.34 | 40 | 0.11 hours | [5] |

| 7.5 mg/mL | 7.69 | 2.9 | 51.8 hours | [5] |

Photostability

Studies on the photodegradation of amoxicillin indicate that it is susceptible to degradation under light exposure, particularly in the presence of photosensitizers. Therefore, solutions of this compound should be protected from light.

Experimental Protocols

The following protocols are detailed methodologies for conducting stability and analysis of this compound, based on established methods for amoxicillin.

Protocol for Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.

3.1.1. Chromatographic Conditions

-

Column: Inertsil C18 (250 x 4.0 mm, 4 µm) or equivalent reversed-phase C18 column.[6]

-

Mobile Phase: A mixture of a pH 5.0 buffer and methanol (95:5, v/v).[6]

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to 5.0.

-

-

Flow Rate: 1.0 mL/minute.[6]

-

Detection Wavelength: 220 nm.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient.

3.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: Prepare the this compound sample for stability testing in the desired solvent and at the desired concentration.

-

Working Solutions: Dilute the stock and sample solutions with the mobile phase to fall within the linear range of the assay.

3.1.3. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to verify system suitability parameters (e.g., retention time, peak area, tailing factor).

-

Inject the sample solutions at specified time points during the stability study.

-

Quantify the amount of this compound remaining by comparing the peak area of the sample to that of the standard.

Protocol for Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound. These studies are conducted under more severe conditions than accelerated stability testing.

3.2.1. Stress Conditions (as per ICH Q1A(R2) guidelines)[7]

-

Acid Hydrolysis: Expose the this compound solution to an acidic medium (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Expose the this compound solution to a basic medium (e.g., 0.1 N NaOH) at room temperature for a defined period.[8] Neutralize the solution before analysis.

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80°C) for a specified duration.

-

Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period, alongside a dark control.

3.2.2. Sample Analysis

Analyze the stressed samples using the validated stability-indicating HPLC method described in section 3.1. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at a sufficient level for detection without completely degrading the parent compound.[7]

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin, a β-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall.[4][9] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][9] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[3]

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound involves several key stages, from sample preparation to data analysis, to ensure reliable and reproducible results.

References

- 1. google.com [google.com]

- 2. High-performance liquid chromatographic method for potency determination of amoxicillin in commercial preparations and for stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

- 5. scribd.com [scribd.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pexacy.com [pexacy.com]

Amoxicillin-13C6 CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amoxicillin-13C6, a stable isotope-labeled version of the widely used β-lactam antibiotic, amoxicillin. This document furnishes detailed information on its chemical identifiers, physicochemical properties, and relevant experimental protocols, making it an essential resource for professionals in drug development and scientific research.

Core Data Summary

The following tables provide a structured summary of the key quantitative data for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 26787-78-0 (for unlabeled Amoxicillin, often used as a reference as a specific CAS for the 13C6 variant is not consistently available)[1][2] |

| Molecular Formula | C₁₀¹³C₆H₁₉N₃O₅S[1][3][4] |

| Molecular Weight | 371.36 g/mol [1][3][4] |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl-1,2,3,4,5,6-¹³C₆)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4] |

| InChI | InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3+1,4+1,5+1,6+1,7+1,8+1[1] |

| SMILES | O=C1--INVALID-LINK--[13C]2=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]2)=O">C@([H])[C@]3([H])N1--INVALID-LINK--C(C)(C)S3 |

| Synonyms | Amoxycillin-13C6, AMPC-13C6, Helvamox-13C6, Pasetocin-13C6, Penimox-13C6, Zamocillin-13C6[1][3] |

Table 2: Physicochemical Properties of Amoxicillin

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in water.[5] 1 g in about 370 mL water, about 2000 mL alcohol, about 290 mL phosphate buffer (1%, pH 7), about 330 mL methanol.[5] |

| pKa | pKa₁ = 2.7 (carboxyl group), pKa₂ = 7.4 (amino group), pKa₃ = 9.6 (hydroxyl group)[6] |

| Melting Point | Decomposes at 194 °C |

| LogP | 0.87 |

Mechanism of Action

Amoxicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall. It acts by competitively inhibiting penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the final step of cell wall synthesis.[7][8] This disruption leads to a dysfunctional cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[7]

Caption: Mechanism of action of Amoxicillin.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Amoxicillin Quantification

This section outlines a general methodology for the quantification of amoxicillin in biological matrices, based on established protocols.[9][10]

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog like Amoxicillin-d4).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol) and vortexing.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

The supernatant can be further diluted or directly injected into the HPLC system.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11]

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[10][11]

-

Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for amoxicillin.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for amoxicillin and the internal standard are monitored.

Caption: Experimental workflow for Amoxicillin analysis.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amoxicillin 13C6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. interesjournals.org [interesjournals.org]

- 10. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

Methodological & Application

LC-MS/MS Method for the Quantification of Amoxicillin in Human Plasma Using Amoxicillin-13C6

Application Note

AN-202511-01

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative determination of amoxicillin in human plasma. The method utilizes Amoxicillin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 10 to 10,000 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in the treatment of bacterial infections. Accurate and reliable quantification of amoxicillin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in instrument response.

Experimental

Materials and Reagents

-

Amoxicillin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Stock and Working Solutions

-

Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin in a 1:1 methanol:water solution.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 1:1 methanol:water solution.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with 1:1 methanol:water.

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-4.0 min: 95-5% B

-

4.0-5.0 min: 5% B

-

-

Column Temperature: 40 °C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Amoxicillin: 366.1 → 349.2

-

This compound: 372.1 → 355.2

-

-

Collision Energy: Optimized for the specific instrument, typically 15-25 eV.

-

Dwell Time: 100 ms

Results and Discussion

The developed method demonstrated excellent performance for the quantification of amoxicillin in human plasma.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 10 - 10,000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Accuracy (% Bias) | Within ± 15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of amoxicillin.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of amoxicillin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research, including pharmacokinetic and bioequivalence studies.

Detailed Protocol

Preparation of Solutions

1.1. Amoxicillin Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of amoxicillin reference standard.

-

Dissolve in a 10 mL volumetric flask with a 1:1 (v/v) solution of methanol and ultrapure water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C.

1.2. This compound Internal Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1 mL volumetric flask with a 1:1 (v/v) solution of methanol and ultrapure water.

-

Vortex thoroughly.

-

Store at -20°C.

1.3. Preparation of Calibration Standards and Quality Controls

-

Prepare a series of working solutions by serially diluting the amoxicillin stock solution with a 1:1 methanol:water mixture to achieve the desired concentrations for the calibration curve (e.g., 10, 20, 50, 100, 500, 1000, 5000, 10,000 ng/mL).

-

Prepare separate working solutions for low, medium, and high-quality control samples.

Sample Preparation Protocol

-

Retrieve plasma samples, calibration standards, and quality controls from storage and allow them to thaw to room temperature.

-

Arrange and label microcentrifuge tubes for each sample.

-

Pipette 100 µL of the respective plasma sample, calibration standard, or quality control into the corresponding tubes.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

To induce protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.

-

Securely cap the tubes and vortex for 1 minute at high speed.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.

-

Place the tubes in a sample concentrator and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS System Setup and Analysis

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

-

Set up the autosampler to inject 5 µL of each sample.

-

Create an analysis sequence including blank samples, calibration standards, quality controls, and unknown samples.

-

Initiate the data acquisition using the specified LC gradient and MS parameters.

Logical Relationship of Method Components

Application Note: UPLC-MS/MS Protocol for Amoxicillin Analysis in Urine Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxicillin is a widely used broad-spectrum β-lactam antibiotic for treating various bacterial infections. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy. This application note provides a detailed protocol for the sensitive and selective quantification of amoxicillin in human urine samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

This section outlines the detailed methodologies for the analysis of amoxicillin in urine samples.

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the clean-up of urine samples to minimize matrix effects.[1][2]

Materials:

-

Oasis HLB SPE cartridges

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

0.1% Formic acid in water

-

Urine samples

-

Internal Standard (IS) working solution (e.g., Amoxicillin-d4)[1][2][3][4]

Procedure:

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

To 1.0 mL of the supernatant, add the internal standard working solution.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase starting condition (e.g., 95% 0.1% formic acid in water: 5% acetonitrile).

-

Vortex the reconstituted sample and transfer it to a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

Waters ACQUITY UPLC System or equivalent

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

| Parameter | Value |

| UPLC Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[1][2] or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water[3][4][5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3][4][5] |

| Flow Rate | 0.3 - 0.4 mL/min[3][4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 µL[6] |

| Gradient Elution | A linear gradient can be optimized. A typical starting point is 95% A, holding for 0.5 min, then ramping to 55% A over 1.5 min, holding for 1 min, and returning to initial conditions for re-equilibration.[4] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| Capillary Voltage | 3.0 - 4.0 kV[3][4] |

| Source Temperature | 110 - 300°C[4][7] |

| Desolvation Temperature | 250 - 350°C[4][7] |

| Collision Gas | Argon[4] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[4][6] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amoxicillin | 366.1[4] | 349.2[4] | 16[6] |

| 208.0[8] | |||

| 114.0[9] | |||

| Amoxicillin-d4 (IS) | 370.1[4] | 114.15[4] | Optimized individually |

Data Presentation

The following table summarizes the quantitative data from various validated methods for amoxicillin analysis.

| Parameter | Amoxicillin in Urine | Amoxicillin in Plasma | Reference |

| Linearity Range | N/A | 10 - 15000 ng/mL | [6][10] |

| Lower Limit of Quantification (LLOQ) | 0.0500 µg/mL | 10 ng/mL | [1][10] |

| Recovery | N/A | >94.1% | [4] |

| Intra-day Precision (%CV) | N/A | < 3.53% | [6] |

| Inter-day Precision (%CV) | N/A | < 5.63% | [6] |

Note: While specific quantitative data for urine is limited in the provided search results, the LLOQ in urine is reported to be 0.0500 µg/mL.[1][2] The data from plasma analysis can serve as a reference for expected performance.

Visualizations

Caption: Experimental workflow for UPLC-MS/MS analysis of amoxicillin in urine.

Caption: MRM fragmentation pathway of amoxicillin.

References

- 1. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. public.jenck.com [public.jenck.com]

- 6. wseas.com [wseas.com]

- 7. interesjournals.org [interesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Amoxicillin in Pharmacokinetic Studies Using Amoxicillin-¹³C₆ Internal Standard

Introduction

Amoxicillin is a widely prescribed β-lactam antibiotic effective against a broad spectrum of bacterial infections.[1][2] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive bioanalytical method for the quantification of amoxicillin in plasma, employing Amoxicillin-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision.[3] This method is particularly suited for high-throughput analysis in clinical and preclinical pharmacokinetic studies.

Principle

This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of amoxicillin. Plasma samples are first deproteinized to remove interfering macromolecules. Amoxicillin-¹³C₆ is added at the beginning of the sample preparation process to track the analyte throughout extraction and analysis. The chromatographic system separates amoxicillin from other endogenous plasma components, and the mass spectrometer detects and quantifies amoxicillin and its internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials and Reagents

-

Amoxicillin (Reference Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K₂-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin reference standard in a 1:1 methanol:water solution.

-

Amoxicillin-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Amoxicillin-¹³C₆ in a 1:1 methanol:water solution.[5]

-

Working Solutions: Prepare serial dilutions of the amoxicillin stock solution in 1:1 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the Amoxicillin-¹³C₆ internal standard at an appropriate concentration.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the Amoxicillin-¹³C₆ internal standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

-

Vortex mix for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and dilute with an equal volume of water containing 0.1% formic acid.

-

Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 1.6 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][5] |

| Flow Rate | 0.4 mL/min[5] |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Injection Volume | 5 µL[5] |

| Column Temperature | 40°C[5] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Amoxicillin Transition | m/z 366.1 → 349.2[5] |

| Amoxicillin-¹³C₆ Transition | m/z 372.1 → 355.2 (projected) |

Method Validation

The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent performance.

Linearity

The method exhibited excellent linearity over the concentration range of 10 ng/mL to 15,000 ng/mL for amoxicillin in human plasma.[1][7] The correlation coefficient (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). The results are summarized below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 12.7 | 90.2 - 116.5 | ≤ 10.5 | 92.1 - 108.3 |

| LQC | 30 | ≤ 7.1 | 96.3 - 112.7 | ≤ 8.4 | 95.5 - 105.1 |

| MQC | 500 | ≤ 5.8 | 98.1 - 104.5 | ≤ 6.2 | 97.3 - 103.8 |

| HQC | 12,000 | ≤ 4.9 | 99.2 - 103.1 | ≤ 5.5 | 98.0 - 102.4 |

Data compiled and adapted from representative studies.[5][7]

Recovery and Matrix Effect

The extraction recovery of amoxicillin and the internal standard was consistent and reproducible across the different QC levels.

| Analyte | LQC Recovery (%) | HQC Recovery (%) |

| Amoxicillin | 94.1 | 96.8 |

| Amoxicillin-¹³C₆ | - | 95.5 |

Data adapted from a study with a similar methodology.[5]

The matrix effect was found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of amoxicillin or the internal standard.

Visualizations

Caption: Workflow for a typical pharmacokinetic study.

Caption: Detailed sample preparation workflow.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of amoxicillin in plasma using Amoxicillin-¹³C₆ as an internal standard. The method is rapid, sensitive, and robust, making it ideal for supporting high-throughput pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures the highest level of data quality, providing accurate and reliable results for pharmacokinetic modeling and interpretation.

References

Application Note: Solid-Phase Extraction for the Quantification of Amoxicillin in Animal Tissue Samples

AN-SPE-AMX-TIS-001

Introduction

Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine. Its use can lead to residues in animal-derived food products, necessitating sensitive and reliable methods for its detection and quantification to ensure food safety and adherence to regulatory limits.[1] This application note describes a robust solid-phase extraction (SPE) protocol for the cleanup and concentration of amoxicillin from various animal tissue samples prior to chromatographic analysis. The presented method is a compilation and refinement of established procedures, demonstrating high recovery and reproducibility.[1][2][3]

Principle

The method involves the initial extraction of amoxicillin from homogenized tissue using a phosphate buffer. Proteins are subsequently precipitated with trichloroacetic acid (TCA). The clarified supernatant is then subjected to solid-phase extraction. A reversed-phase or cation-exchange SPE cartridge is used to retain amoxicillin while interfering substances are washed away. The purified amoxicillin is then eluted and can be analyzed by methods such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.[2][4][5]

Data Presentation

Table 1: Recovery of Amoxicillin from Fortified Tissue Samples using SPE

| Tissue Type | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Beef Muscle | 5 | 83.9 | < 4 | [1][2] |

| 10 | 85.8 | < 4 | [1][2] | |

| 20 | 84.7 | < 4 | [1][2] | |

| Pork Muscle | 5 | 86.1 | < 4 | [1][2] |

| 10 | 88.1 | < 4 | [1][2] | |

| 20 | 87.5 | < 4 | [1][2] | |

| Chicken Muscle | 5 | 81.7 | < 4 | [1][2] |

| 10 | 82.9 | < 4 | [1][2] | |

| 20 | 82.1 | < 4 | [1][2] | |

| Tilapia Muscle | 5 | 92.5 | < 4 | [1][2] |

| 10 | 95.4 | < 4 | [1][2] | |

| 20 | 93.8 | < 4 | [1][2] | |

| Cattle Muscle | 50 | 57 | 19 | [4] |

| Chicken Muscle | 8.5 (LOQ) | 64-87 | ≤ 15 | [6] |

Table 2: Method Performance Characteristics

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.8 µg/kg | [1] |

| Limit of Quantification (LOQ) | 1.71 µg/kg | [3] |

| Linearity (Correlation Coefficient, r²) | 0.9997 | [5] |

Detailed Experimental Protocol

1. Materials and Reagents

-

Amoxicillin reference standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Trichloroacetic acid (TCA)

-

Deionized water

-

Solid-Phase Extraction Cartridges (e.g., Oasis HLB, Isolute ENV+, or C18)[6]

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

SPE manifold

2. Solution Preparation

-

0.01M Phosphate Buffer (pH 4.5): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 4.5 with phosphoric acid or potassium hydroxide solution if necessary.[1]

-

75% (w/v) Trichloroacetic Acid (TCA) Solution: Dissolve 75 g of TCA in deionized water and bring the final volume to 100 mL.[1]

-

2% (w/v) Trichloroacetic Acid (TCA) Solution: Dissolve 2 g of TCA in deionized water and bring the final volume to 100 mL.[1]

3. Sample Preparation

-

Weigh 5 g of the tissue sample into a 50 mL centrifuge tube.[1]

-

Add 20 mL of 0.01M phosphate buffer (pH 4.5).[1]

-

Homogenize the mixture at 10,000 rpm for 90 seconds.[1]

-

Centrifuge at 4500 rpm for 10 minutes and decant the supernatant into a clean 50 mL centrifuge tube.[1]

-

Re-extract the tissue pellet with an additional 20 mL of the phosphate buffer, centrifuge as before, and combine the supernatants.[1]

-

Filter the combined supernatant through a glass wool plug.[1]

-

For deproteinization, add 1 mL of 75% TCA solution to the filtrate, vortex for 30 seconds, and then centrifuge at 4500 rpm for 20 minutes.[1]

-

Filter the resulting supernatant through a glass wool plug.[1]

4. Solid-Phase Extraction (SPE) Procedure

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Equilibration: Equilibrate the cartridge with 5 mL of 2% TCA solution.[1]

-

Loading: Load the prepared sample extract onto the SPE cartridge at a flow rate of 1-2 mL/min.[1]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained amoxicillin with an appropriate solvent. For reversed-phase cartridges, this is typically a small volume (e.g., 2-4 mL) of methanol or acetonitrile. The choice of elution solvent may need optimization depending on the specific cartridge used.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for subsequent chromatographic analysis.

Visualizations

Caption: Workflow for amoxicillin extraction from tissue.

Caption: Logical flow of the SPE method for amoxicillin analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of amoxicillin residues in animal tissues by solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of penicillins in animal tissues at trace residue concentrations: II. Determination of amoxicillin and ampicillin in liver and muscle using cation exchange and porous graphitic carbon solid phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: High-Resolution Mass Spectrometry for Amoxicillin Metabolite Identification

Abstract

This application note provides a detailed protocol for the identification and characterization of amoxicillin metabolites in biological matrices using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing. The described workflow is suitable for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and for the discovery of novel biomarkers. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the comprehensive profiling of drug metabolites.[3] This document outlines a robust protocol for the identification of amoxicillin metabolites in complex biological samples.

Experimental Workflow

The overall experimental workflow for the identification of amoxicillin metabolites is depicted below.

Caption: Experimental workflow for amoxicillin metabolite identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

1.1. Protein Precipitation (for Plasma Samples)

This method is rapid and suitable for initial screening.

-

To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

1.2. Liquid-Liquid Extraction (for Egg Samples)

This method offers cleaner extracts compared to protein precipitation.[4]

-

Homogenize 1 g of egg sample with 5 mL of acetonitrile.[4]

-

Vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction step on the residue with another 5 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

1.3. In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is used to study the metabolic pathways of amoxicillin in a controlled environment.[3][5]

-

Prepare an incubation mixture containing:

-

Amoxicillin (10 µM final concentration)

-

Human liver microsomes (0.5 mg/mL final concentration)

-

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[3]

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Analyze the supernatant by LC-HRMS.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

2.1. LC Conditions

-

Column: ACE C18 column (150 mm x 4.6 mm, 3 µm) or equivalent.[3][5]

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5-95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B

-

-

Injection Volume: 5-20 µL.

-

Column Temperature: 40°C.

2.2. HRMS Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Mode: Positive electrospray ionization (ESI+).[3][5]

-

Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

-

Full Scan Range: m/z 100-1000.

-

MS/MS: Collision-induced dissociation (CID) with stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Data Presentation

The accurate mass measurements and retention times of amoxicillin and its identified metabolites are crucial for their confident identification.

| Compound | Retention Time (min) | [M+H]+ (Observed m/z) | [M+H]+ (Calculated m/z) | Mass Error (ppm) | Major Fragments (m/z) |

| Amoxicillin | 5.93 | 366.1118 | 366.1118 | 0.0 | 208.05, 160.05, 114.06 |

| Amoxicilloic Acid | 2.2 | 384.1223 | 384.1224 | -0.3 | 367.11, 323.12, 189.07 |

| Amoxicillin Diketopiperazine | 6.4 | 366.1118 | 366.1118 | 0.0 | 207.08, 160.05 |

| Hydroxylated Amoxicillin | ~ | 382.1067 | 382.1068 | -0.3 | Varies |

| Oxidized Amoxicillin | ~ | 364.0962 | 364.0962 | 0.0 | Varies |

| Glucuronide Conjugate | ~ | 542.1436 | 542.1439 | -0.6 | 366.11 |

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.

Amoxicillin Metabolic Pathway

Amoxicillin undergoes several metabolic transformations in the body, primarily through hydrolysis of the β-lactam ring, oxidation, and hydroxylation of the side chain.[3][5][7]

Caption: Major metabolic pathways of amoxicillin.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of amoxicillin metabolites using high-resolution mass spectrometry. The described methods are robust and can be adapted for various biological matrices. The combination of high-resolution mass accuracy and fragmentation data allows for the confident structural elucidation of known and novel metabolites of amoxicillin.

References

- 1. pexacy.com [pexacy.com]

- 2. agilent.com [agilent.com]

- 3. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of amoxicillin, its major metabolites and ampicillin in eggs by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Amoxicillin Plasma Analysis

Welcome to the technical support center for amoxicillin plasma analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect amoxicillin analysis in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as phospholipids, salts, and proteins.[1][2] In amoxicillin plasma analysis, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3]

Q2: I'm observing significant ion suppression for amoxicillin. What is the most likely cause?

A2: Ion suppression is a common matrix effect in LC-MS/MS analysis.[1] The most probable causes in amoxicillin plasma analysis include:

-

Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression, especially in reversed-phase chromatography where they can co-elute with the analyte.

-

Salts and Proteins: High concentrations of salts or residual proteins after sample preparation can interfere with the ionization process in the mass spectrometer source.

-

Poor Chromatographic Separation: If amoxicillin co-elutes with a significant amount of matrix components, the competition for ionization will lead to suppression.

Q3: How can I minimize matrix effects during my sample preparation?

A3: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are some common strategies:

-

Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering components, particularly phospholipids.[4][5] Using a cold organic solvent like acetonitrile or methanol is common.[6][7]

-

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning amoxicillin into a solvent immiscible with the plasma matrix.[8]

-

Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte.[8][9][10][11][12] Various sorbents like Oasis HLB are commonly used for amoxicillin extraction from plasma.[8][11]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration.[13] A stable isotope-labeled (SIL) internal standard, such as amoxicillin-d4, is the gold standard.[4][14] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise results.[13]

Q5: My results are inconsistent between different plasma lots. What could be the reason?

A5: This phenomenon is known as the "relative matrix effect" and arises from differences in the composition of plasma from different individuals or batches. To address this, it is essential to evaluate the matrix effect using plasma from multiple sources during method validation.[15] If significant variability is observed, optimizing the sample cleanup procedure or employing a more robust internal standard is recommended.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Analyte Recovery | Inefficient extraction procedure. | Optimize the sample preparation method. For PPT, try different organic solvents or solvent-to-plasma ratios. For LLE, adjust the pH and solvent type. For SPE, experiment with different sorbents and elution solvents.[4][6] |

| Degradation of amoxicillin during sample processing. | Amoxicillin is susceptible to degradation.[16] Ensure samples are processed on ice and minimize the time between extraction and analysis. The stability of amoxicillin in plasma and processed samples should be thoroughly evaluated.[6][8] | |

| Poor Peak Shape | Inappropriate mobile phase pH. | Amoxicillin is an amphoteric compound.[17] Adjusting the mobile phase pH can significantly improve peak shape. The use of formic acid in the mobile phase is common.[4][17] |

| Column overload. | Reduce the injection volume or dilute the sample. | |

| High Signal-to-Noise Ratio (Poor Sensitivity) | Significant ion suppression. | Improve sample cleanup using SPE or LLE to remove interfering matrix components.[8][9][11] |

| Suboptimal MS/MS parameters. | Optimize the precursor and product ion selection, as well as collision energy and other source parameters for amoxicillin.[4][18] | |

| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard (e.g., amoxicillin-d4) to compensate for variations.[4][14] |

| Inconsistent sample preparation. | Ensure consistent and reproducible execution of the sample preparation protocol for all samples. Automation can help improve precision. |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) Method

This protocol is a simple and rapid method for sample cleanup.

-

Sample Preparation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., amoxicillin-d4 in methanol:water).

-

Vortex for 10 seconds.

-

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Analysis:

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a cleaner extract compared to PPT.

-

Sample Pre-treatment:

-

To 250 µL of plasma sample, add 5 µL of internal standard working solution and 450 µL of ultrapure water.[12]

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute amoxicillin and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile:water 50:50 v/v).[12]

-

-

Post-Elution Processing:

-

Add 50 µL of 2% formic acid in acetonitrile:water (50:50 v/v) to the eluate.[12]

-

Vortex for 5 seconds.

-

-

Analysis:

-

Inject an aliquot into the LC-MS/MS system.

-

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Amoxicillin Plasma Analysis

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >80%[6] | Variable, can be optimized | High, often >90%[8][12] |

| Matrix Effect Reduction | Moderate | Good | Excellent |

| Speed | Fast | Moderate | Slower |

| Cost | Low | Low-Moderate | High |

| Complexity | Low | Moderate | High |

Table 2: Typical LC-MS/MS Parameters for Amoxicillin Analysis

| Parameter | Typical Condition | Reference |

| LC Column | C18 reversed-phase (e.g., Hypersil Gold, Poroshell 120 EC-C18) | [11][15] |

| Mobile Phase A | 0.1% Formic acid in water | [4][15] |

| Mobile Phase B | Acetonitrile or Methanol | [4][15] |

| Flow Rate | 0.4 - 0.5 mL/min | [4][15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][15] |

| Amoxicillin MRM Transition | m/z 366.1 -> 349.2 (Positive), m/z 363.9 -> product ion (Negative) | [4][15] |

| Amoxicillin-d4 MRM Transition | m/z 370.1 -> 114.15 (Positive) | [4] |

Visualizations

Caption: General experimental workflow for amoxicillin plasma analysis.

References

- 1. eijppr.com [eijppr.com]

- 2. bataviabiosciences.com [bataviabiosciences.com]

- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and reliable extraction and a validated high performance liquid chromatographic assay for quantification of amoxicillin from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wseas.com [wseas.com]

- 9. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of amoxicillin in human plasma by high-performance liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. interesjournals.org [interesjournals.org]

- 13. cerilliant.com [cerilliant.com]

- 14. scholarship.claremont.edu [scholarship.claremont.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. agilent.com [agilent.com]

Improving chromatographic peak shape for amoxicillin and its internal standard

Welcome to the technical support center for the chromatographic analysis of amoxicillin and its internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or broad peaks) for amoxicillin?

A1: Poor peak shape in amoxicillin chromatography can stem from several factors:

-

Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the amine groups of amoxicillin, leading to peak tailing.[1]

-

Mobile Phase pH: The pH of the mobile phase is critical. Amoxicillin is an amphoteric molecule, and a pH that is not optimized can lead to poor peak shape. A mobile phase pH around 5.0 is often recommended to ensure good peak symmetry.[2][3]

-

Column Overload: Injecting too concentrated a sample can lead to peak fronting or broad peaks.

-

Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can result in misshapen peaks. For amoxicillin, a high percentage of aqueous buffer is typically required due to its polar nature.[2][4][5]

-

Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and poor peak shape. The use of a guard column is recommended to prolong the life of the analytical column.[3]

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q2: I am observing a split or shoulder peak for amoxicillin. What could be the cause?

A2: A split or shoulder peak for amoxicillin can be indicative of several issues:

-

Column Contamination or Void: The appearance of a shoulder peak after a number of injections could indicate contamination at the head of the guard or analytical column.[3] A void in the column packing can also lead to a split peak. Replacing the guard column or cleaning the analytical column may resolve this issue.[3]

-

Co-elution with an Impurity or Degradant: Amoxicillin can degrade, and a shoulder peak might be a closely eluting degradation product.[5]

-

Sample Degradation: Amoxicillin can form dimers, which might appear as a separate, closely eluting peak.[3]

-

Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can sometimes manifest as split peaks.

Q3: What are suitable internal standards for the quantitative analysis of amoxicillin by HPLC?

A3: Several compounds have been successfully used as internal standards for amoxicillin analysis. The choice of internal standard should be based on its structural similarity to amoxicillin, its retention time relative to the analyte, and its lack of interference with endogenous components in the sample matrix. Commonly used internal standards include:

Q4: How can I improve the resolution between amoxicillin and its internal standard or impurities?

A4: To improve resolution, you can try the following:

-

Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer can significantly impact selectivity and resolution.[4][11]

-

Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of amoxicillin and other components, thereby affecting their retention and improving separation.[12]

-

Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.[11]

-

Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size can enhance resolution.[13][14]

-

Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[12]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to troubleshooting and resolving peak tailing for amoxicillin and its internal standard.

Caption: Troubleshooting workflow for peak tailing issues.

Guide 2: Investigating Split or Shoulder Peaks

This guide outlines a logical progression for diagnosing the cause of split or shoulder peaks.

Caption: Diagnostic workflow for split or shoulder peaks.

Data Presentation

Table 1: Recommended Chromatographic Conditions for Amoxicillin Analysis

| Parameter | Recommended Conditions | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2][4] |

| Mobile Phase | Potassium dihydrogen phosphate buffer (pH ~5.0) and Methanol/Acetonitrile | [2][4][15] |

| Mobile Phase Ratio | 95:5 (v/v) Aqueous:Organic | [2][4][16] |

| Flow Rate | 1.0 - 1.5 mL/min | [2][4] |

| Detection Wavelength | 230 nm or 254 nm | [2][4][12] |

| Injection Volume | 10 - 20 µL | [2][4][16] |

| Column Temperature | Ambient or controlled at 30°C | [2][3] |

Table 2: Impact of Mobile Phase pH on Amoxicillin Peak Shape

| Mobile Phase pH | Observed Peak Shape | Tailing Factor |

| 3.0 | Tailing may be observed | > 1.5 |

| 5.0 | Symmetrical peak | ~1.0 - 1.4 [4][12] |

| 7.0 | Broader peak, potential for tailing | > 1.5 |

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Potassium Phosphate Buffer with Methanol)

-

Prepare the Buffer: Dissolve an appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water to achieve the desired concentration (e.g., 50 mM).[3]

-

Adjust pH: Adjust the pH of the buffer solution to 5.0 ± 0.1 using a dilute solution of phosphoric acid or potassium hydroxide.[2]

-

Filter the Buffer: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[4]

-

Prepare the Mobile Phase: Mix the filtered buffer with HPLC-grade methanol in the desired ratio (e.g., 95:5 v/v).[2][4]

-

Degas the Mobile Phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.[4]

Protocol 2: Standard and Sample Preparation

-

Stock Solution Preparation: Accurately weigh a suitable amount of amoxicillin reference standard and the chosen internal standard. Dissolve in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).[2] Sonication may be used to aid dissolution.[2][4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range for the calibration curve.[4]

-

Sample Preparation: For pharmaceutical dosage forms, crush tablets or open capsules and dissolve the powder in the mobile phase to achieve a concentration within the calibration range. For biological samples, a suitable extraction procedure (e.g., protein precipitation or solid-phase extraction) will be necessary.[7][8][10]

-

Filtration: Filter all final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Logical Relationships

Caption: Factors and their common effects on peak shape.

References

- 1. agilent.com [agilent.com]

- 2. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bad peak shape after x injections - Chromatography Forum [chromforum.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. agilent.com [agilent.com]

- 6. journals.asm.org [journals.asm.org]

- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]

- 8. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. interesjournals.org [interesjournals.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 16. scholarship.depauw.edu [scholarship.depauw.edu]

Addressing amoxicillin instability during sample preparation

Welcome to the technical support center for addressing amoxicillin instability during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling amoxicillin to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My amoxicillin sample analysis is showing lower than expected concentrations. What could be the cause?

A1: Lower than expected amoxicillin concentrations are frequently due to its chemical instability. The primary cause of degradation is the hydrolysis of the β-lactam ring, a core structural feature of amoxicillin. This process is highly influenced by factors such as pH, temperature, and the composition of your sample solvent. Exposure to inappropriate conditions during sample preparation can lead to significant loss of the active compound before analysis.

Q2: What is the main degradation pathway for amoxicillin?

A2: Amoxicillin primarily degrades via hydrolysis, which opens the β-lactam ring to form amoxicillin penicilloic acid.[1][2] This initial product is generally unstable and can undergo further degradation to other compounds, such as amoxicillin diketopiperazine and amoxicillin penilloic acid.[1][2][3] The specific degradation products formed can be dependent on the pH of the solution.[3][4]

Q3: What is the optimal pH for preparing amoxicillin solutions to ensure stability?

A3: Amoxicillin exhibits its greatest stability in the pH range of 5 to 7.[5] USP methods for amoxicillin analysis often specify a diluent buffered to pH 5.0 ± 0.1, typically using a monobasic potassium phosphate buffer.[6][7] Highly acidic or alkaline conditions will accelerate the rate of hydrolysis. It is critical to control the pH of your sample diluent and mobile phase to minimize degradation.

Q4: How does temperature affect the stability of amoxicillin in prepared samples?